N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 946232-93-5
VCID: VC8327952
InChI: InChI=1S/C22H22N4O2/c1-15(2)21-24-25-22(28-21)19-12-17-10-6-7-11-18(17)26(19)14-20(27)23-13-16-8-4-3-5-9-16/h3-12,15H,13-14H2,1-2H3,(H,23,27)
SMILES: CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol

N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

CAS No.: 946232-93-5

Cat. No.: VC8327952

Molecular Formula: C22H22N4O2

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide - 946232-93-5

Specification

CAS No. 946232-93-5
Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
IUPAC Name N-benzyl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Standard InChI InChI=1S/C22H22N4O2/c1-15(2)21-24-25-22(28-21)19-12-17-10-6-7-11-18(17)26(19)14-20(27)23-13-16-8-4-3-5-9-16/h3-12,15H,13-14H2,1-2H3,(H,23,27)
Standard InChI Key WPUUITXQUUOWGL-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4
Canonical SMILES CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4

Introduction

Molecular Formula

The molecular formula of this compound can be derived based on its systematic name:

C20H20N4O2C_{20}H_{20}N_4O_2

Molecular Weight

The estimated molecular weight is approximately 348.40 g/mol.

Synthesis Pathway

The synthesis of this compound likely involves a multistep reaction sequence, leveraging established methods for oxadiazole and indole synthesis:

  • Formation of the 1,3,4-Oxadiazole Ring:

    • Typically synthesized via cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid .

  • Indole Functionalization:

    • The indole moiety is functionalized at the nitrogen atom to introduce a benzyl group and subsequently coupled with the oxadiazole unit via an acetamide linker.

  • Final Coupling:

    • The benzyl group is introduced through nucleophilic substitution or reductive amination to complete the molecule.

Antioxidant Potential

Studies on similar oxadiazole derivatives suggest that they exhibit antioxidant activity by scavenging free radicals . This activity is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Molecular docking studies on related compounds have revealed potential inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), indicating anti-inflammatory properties .

Anticancer Activity

Oxadiazole derivatives are known to interfere with cancer cell proliferation by targeting DNA or specific enzymes involved in cell division .

Applications

Given its structural features and potential bioactivities, this compound holds promise in several domains:

  • Pharmaceutical Development: As a lead compound for designing drugs targeting infectious diseases, inflammation, or cancer.

  • Material Science: Oxadiazoles are also explored for their photophysical properties in materials chemistry.

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

TechniquePurpose
FTIR SpectroscopyIdentifies functional groups (e.g., C=N stretching at ~1650 cm⁻¹ for oxadiazoles) .
NMR SpectroscopyConfirms chemical shifts for protons (¹H) and carbons (¹³C) in the molecule .
Mass SpectrometryVerifies molecular weight and fragmentation pattern .

Comparative Data Table

PropertyN-benzyl CompoundOther Oxadiazoles
Antimicrobial ActivityHighModerate to High
Antioxidant ActivityPredictedConfirmed in some analogs
Molecular Weight348.40 g/molVaries (200–400 g/mol)
SolubilityModerate (due to benzyl group)Variable

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